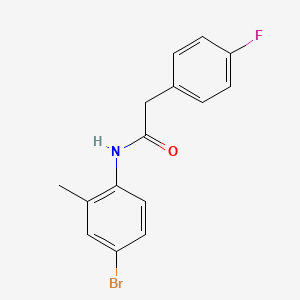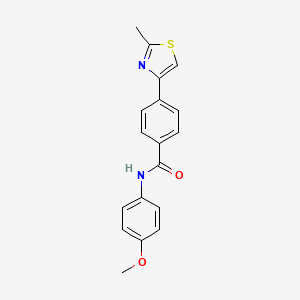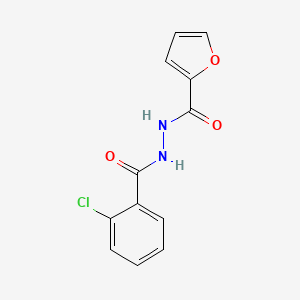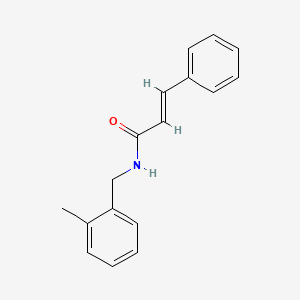![molecular formula C18H20ClNOS B5885458 3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)
3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mecanismo De Acción
CP-47,497 acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2 receptors. It binds to these receptors and activates them, leading to a cascade of downstream signaling events. This activation results in various physiological and biochemical effects, including modulation of neurotransmitter release, inhibition of adenylyl cyclase activity, and activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It also inhibits the release of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-47,497 has several advantages as a tool compound for scientific research. It is highly potent and selective, allowing for precise modulation of the cannabinoid receptors. It is also stable and easy to handle, making it a suitable compound for in vitro and in vivo experiments.
However, CP-47,497 also has some limitations. It has a short half-life and is rapidly metabolized in vivo, limiting its use in long-term experiments. It is also highly lipophilic, making it difficult to dissolve in aqueous solutions.
Direcciones Futuras
There are several future directions for research on CP-47,497. One area of interest is the development of novel synthetic cannabinoids with improved pharmacological properties, such as increased potency, selectivity, and stability. Another area of interest is the investigation of the therapeutic potential of CP-47,497 and other synthetic cannabinoids in various disease models. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of CP-47,497, which could lead to the development of new therapeutic targets for various diseases.
Conclusion
In conclusion, CP-47,497 is a synthetic cannabinoid with significant potential for scientific research and therapeutic applications. Its highly potent and selective activity at the cannabinoid receptors makes it a valuable tool compound for studying the endocannabinoid system and its role in various physiological processes. Further research on CP-47,497 and other synthetic cannabinoids could lead to the development of novel therapeutic interventions for various diseases.
Métodos De Síntesis
CP-47,497 is synthesized through a multi-step process that involves the reaction of 4-chlorothiophenol with 2-isopropylphenyl magnesium bromide, followed by the reaction of the resulting compound with 3-bromopropionyl chloride. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CP-47,497 has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound is used as a tool compound to study the cannabinoid receptors and their signaling pathways. It has also been used to investigate the effects of cannabinoids on neuronal function, synaptic plasticity, and neuroinflammation.
In medicine, CP-47,497 has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models of various diseases, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)16-5-3-4-6-17(16)20-18(21)11-12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCLSCOTKRBFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-[2-(propan-2-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)
![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)


![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)
![4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)




![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)